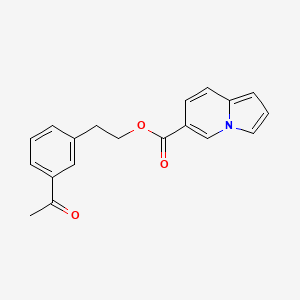
3-Acetylphenethyl indolizine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetylphenethyl indolizine-6-carboxylate is a complex organic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This compound features an indolizine core with acetylphenethyl and carboxylate functional groups, making it a subject of interest for various chemical and biological studies.
Preparation Methods
The synthesis of 3-Acetylphenethyl indolizine-6-carboxylate typically involves multi-step organic reactions. One common method is the 1,3-dipolar cycloaddition reaction between pyridinium salts and dipolarophiles, which is widely used for the synthesis of indolizines . The reaction conditions often include the use of activated alkenes or alkynes, with reagents such as sodium acetate and solvents like acetonitrile . Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques like continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
3-Acetylphenethyl indolizine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Acetylphenethyl indolizine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic effects are explored in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Acetylphenethyl indolizine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indolizine core can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The acetylphenethyl and carboxylate groups may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Acetylphenethyl indolizine-6-carboxylate can be compared with other indolizine derivatives, such as:
2-Acetyl-3-(phenylamino)indolizine-1-carboxamides: These compounds have similar structural features but differ in their functional groups, leading to variations in their biological activities.
Indole-3-acetic acid: Although not an indolizine, this indole derivative shares some structural similarities and is known for its role as a plant hormone.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-(3-acetylphenyl)ethyl indolizine-6-carboxylate |
InChI |
InChI=1S/C19H17NO3/c1-14(21)16-5-2-4-15(12-16)9-11-23-19(22)17-7-8-18-6-3-10-20(18)13-17/h2-8,10,12-13H,9,11H2,1H3 |
InChI Key |
ATOKIMUEDFGAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CCOC(=O)C2=CN3C=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-2-hydroxy-3-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12939596.png)

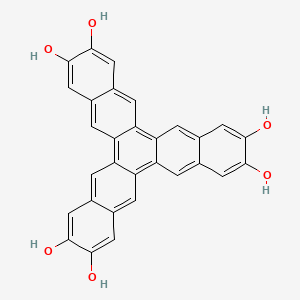
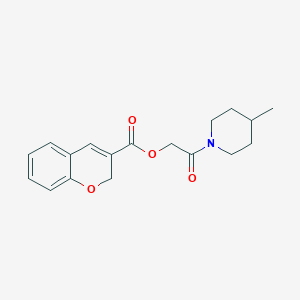

![1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol](/img/structure/B12939634.png)
![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile](/img/structure/B12939638.png)


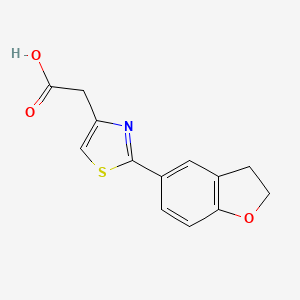
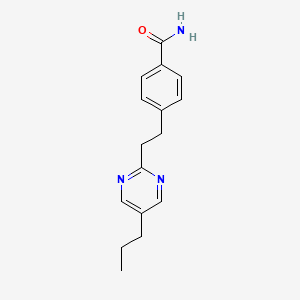
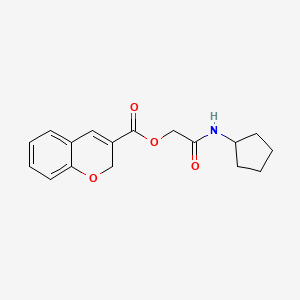
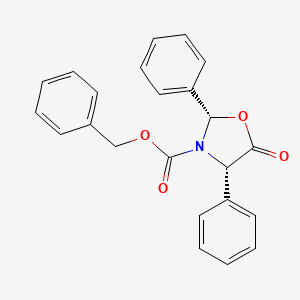
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-phenoxyacetamide](/img/structure/B12939687.png)
